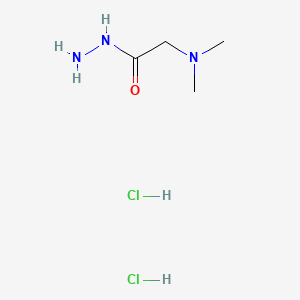![molecular formula C10H9ClN4O3 B1302468 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide CAS No. 683274-55-7](/img/structure/B1302468.png)
3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide is a chemical compound with a complex structure that includes a chlorophenoxy group, an oxadiazole ring, and a carbohydrazide moiety
準備方法
The synthesis of 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with hydrazine hydrate to form 2-chlorophenoxymethylhydrazine. The final step involves the cyclization of this intermediate with cyanogen bromide to form the oxadiazole ring, resulting in the target compound .
化学反応の分析
3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The carbohydrazide moiety can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
作用機序
The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbohydrazide moiety can form hydrogen bonds with biological molecules, further influencing its activity .
類似化合物との比較
3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide can be compared with other similar compounds, such as:
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: This compound has a similar structure but with a thiol group instead of a carbohydrazide moiety.
2-(4-Chlorophenoxy)acetic acid: This compound has a simpler structure with only a chlorophenoxy group and an acetic acid moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c11-6-3-1-2-4-7(6)17-5-8-13-10(18-15-8)9(16)14-12/h1-4H,5,12H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBLMSQFYDJJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NOC(=N2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150178 |
Source


|
| Record name | 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-55-7 |
Source


|
| Record name | 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














